molecular formula C22H26N2O3S B6428372 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide CAS No. 2034492-46-9

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide

Cat. No.: B6428372
CAS No.: 2034492-46-9
M. Wt: 398.5 g/mol
InChI Key: YRLHQQKNHBZHDY-UHFFFAOYSA-N
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Description

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide is a complex organic compound notable for its unique structure and diverse applications. With elements of both cyclohexene and thiophene derivatives, it finds relevance in various fields from medicinal chemistry to industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide typically involves multi-step organic synthesis:

  • Step 1: Formation of cyclohex-1-en-1-yl)ethylamine

    • Reactants: : Cyclohexene, ethylamine

    • Conditions: : Acid catalysis, moderate temperature

    • Yield: : High purity cyclohex-1-en-1-yl)ethylamine

  • Step 2: Synthesis of 2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethanol

    • Reactants: : Thiophen-3-yl benzene, ethylene oxide

    • Conditions: : Basic conditions, controlled temperature

    • Yield: : Moderate to high yield of 2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethanol

  • Step 3: Coupling of intermediates

    • Reactants: : Cyclohex-1-en-1-yl)ethylamine, 2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethanol

    • Catalyst: : N,N'-Dicyclohexylcarbodiimide (DCC)

    • Conditions: : Room temperature, inert atmosphere

    • Yield: : Final product with high efficiency

Industrial Production Methods

Industrial production scales up the laboratory synthesis, emphasizing yield optimization and purity:

  • Reactors: : Large-scale batch reactors

  • Catalysis: : Solid-phase catalysts to simplify purification

  • Automation: : Integrated process automation to ensure consistent product quality

Chemical Reactions Analysis

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide undergoes a variety of chemical reactions:

Types of Reactions

  • Oxidation

    • Reagents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    • Conditions: : Aqueous medium, room temperature

    • Products: : Oxidized derivatives with modified functional groups

  • Reduction

    • Reagents: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4)

    • Conditions: : Anhydrous conditions, low temperature

    • Products: : Reduced amides and alcohol groups

  • Substitution

    • Reagents: : Halogens (Br2, Cl2), nucleophiles (NaOH, NH3)

    • Conditions: : Variable conditions depending on the reagent

    • Products: : Substituted derivatives with altered electronic properties

Scientific Research Applications

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide is extensively studied for its potential in:

Chemistry

  • Catalysis: : Used as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.

Biology

  • Enzyme Inhibition: : Functions as a potential inhibitor of specific enzymes, useful in biochemical studies.

Medicine

  • Drug Development: : Investigated for its potential therapeutic effects, particularly in anti-inflammatory and anti-cancer drugs.

Industry

  • Material Science: : Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets:

  • Molecular Targets: : Binds to specific enzymes or receptors, altering their activity.

  • Pathways Involved: : Influences biochemical pathways, such as signal transduction and metabolic processes, thereby affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N'-[2-(cyclohexyl)ethyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide: : Lacks the double bond in the cyclohexene ring, leading to different reactivity and stability.

  • N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[4-(furan-3-yl)phenyl]ethyl}ethanediamide: : Substitutes the thiophene ring with a furan ring, affecting electronic properties and biological activity.

  • N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[4-(pyridin-3-yl)phenyl]ethyl}ethanediamide: : Replaces the thiophene ring with a pyridine ring, altering binding affinities and pharmacokinetics.

Highlighting Uniqueness

  • Unique Structure: : Combines elements of cyclohexene and thiophene, offering distinct electronic and steric properties.

  • Versatility: : Demonstrates a broad range of applications from catalysis to drug development, making it a valuable compound in multiple fields.

There you have it—a thorough dive into the fascinating world of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide. Intriguing, huh?

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c25-20(18-8-6-17(7-9-18)19-11-13-28-15-19)14-24-22(27)21(26)23-12-10-16-4-2-1-3-5-16/h4,6-9,11,13,15,20,25H,1-3,5,10,12,14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLHQQKNHBZHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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